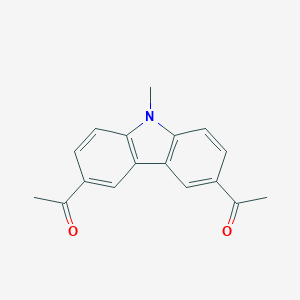
3,6-Diacetyl-9-methyl-9H-carbazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of 3,6-Diacetyl-9-methyl-9H-carbazole involves a catalytic process, utilizing sodium ethoxide as a catalyst via a Friedländer condensation reaction between 3-acetyl-9-ethyl-9H-carbazole or 3,6-diacetyl-9-ethyl-9H-carbazole and β-aminoaldehydes or β-aminoketones. This method yields the title compounds in good yields of 52–72%, and their structures are confirmed by IR, 1H NMR, MS, and elemental analysis (Yang Li & W. Gao, 2010).
Molecular Structure Analysis
The molecular structure of 3,6-Diacetyl-9-methyl-9H-carbazole, as derived from its synthesis, is characterized by IR, 1H NMR, MS, and elemental analysis, indicating a complex structure that incorporates elements from both carbazole and quinoline. This complexity contributes to its unique chemical properties (Yang Li & W. Gao, 2010).
Chemical Reactions and Properties
Carbazole derivatives, including 3,6-Diacetyl-9-methyl-9H-carbazole, exhibit a range of reactions, such as with hydrazine hydrate to produce acetohydrazide derivatives, and with sodium nitrite/HCl to afford amino diazonium chloride. These reactions are indicative of the active sites and reactivity inherent to the carbazole structure, allowing for the formation of various heterocyclic derivatives with potential antimicrobial properties (N. Salih, J. Salimon, & E. Yousif, 2016).
Physical Properties Analysis
The physical properties of 3,6-Diacetyl-9-methyl-9H-carbazole and related compounds can be inferred from their synthesis and molecular structure. The planarity of the carbazole ring system and its interactions suggest solid-state properties that may include weak intermolecular hydrogen bonding, contributing to its crystalline structure and stability (Yongjun He et al., 2009).
Aplicaciones Científicas De Investigación
Synthesis and Material Applications
Carbazole derivatives, including 3,6-Diacetyl-9-methyl-9H-carbazole, are synthesized via innovative methods such as Palladium-Catalyzed Cascade Reactions for Annulative π-Extension of Indoles through C–H Bond Activation. This technique streamlines the synthesis of functionalized materials useful in material science, biomedical research, agrochemical, and pharmaceutical industries. Carbazoles are widely used in photovoltaic cells, biomedical imaging, and fluorescent polymers due to their unique photophysical properties (Dinda, Bhunia, & Jana, 2020). Further advancements in the synthesis of carbazoles from indoles have been detailed, highlighting various synthetic strategies for producing diversely substituted carbazoles with profound pharmacological activity (Aggarwal, Sushmita, & Verma, 2019).
Environmental Impact and Detection
Research has also focused on the environmental impact of halogenated carbazoles, identifying them as emerging contaminants that are persistent and possess dioxin-like toxicological potential. The production of halogenated indigo dyes has been linked to the presence of halogenated carbazoles in the environment (Parette et al., 2015).
Biomedical and Photophysical Applications
Carbazoles have been recognized for their potential in light-emitting applications. Donor-acceptor type carbazole-based molecules have shown significant promise in organic light-emitting diodes (OLEDs) due to their bipolar charge transport properties, contributing to advancements in TADF applications and as host materials in phosphorescence OLEDs (Ledwon, 2019).
Direcciones Futuras
Carbazole-based compounds, including 3,6-Diacetyl-9-methyl-9H-carbazole, have potential applications in various fields such as nanodevices, rechargeable batteries, and electrochemical transistors . Their potential solubility and the ability to adopt a vast array of structure types make them promising candidates for future research and development .
Propiedades
IUPAC Name |
1-(6-acetyl-9-methylcarbazol-3-yl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO2/c1-10(19)12-4-6-16-14(8-12)15-9-13(11(2)20)5-7-17(15)18(16)3/h4-9H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RINUGYQZSCXUFU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)N(C3=C2C=C(C=C3)C(=O)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10347271 |
Source


|
| Record name | 3,6-Diacetyl-9-methyl-9H-carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10347271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,6-Diacetyl-9-methyl-9H-carbazole | |
CAS RN |
1483-98-3 |
Source


|
| Record name | 3,6-Diacetyl-9-methyl-9H-carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10347271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![10,11-dihydro-5H-dibenzo[a,d]cyclohepten-10-ylammonium chloride](/img/structure/B73883.png)











